molecular formula C14H10ClN3O2S B5683561 MFCD02964302

MFCD02964302

Cat. No.: B5683561
M. Wt: 319.8 g/mol
InChI Key: JANGKRZCGKRFCR-UHFFFAOYSA-N
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Description

Such compounds often exhibit unique physicochemical properties, including solubility, bioavailability, and reactivity, which are critical for their industrial and medicinal utility .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)18(7-17-13)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANGKRZCGKRFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02964302” involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to enhance the reaction rate and yield. The industrial production methods also incorporate purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“MFCD02964302” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another group, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

“MFCD02964302” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent for various diseases.

    Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD02964302” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 CAS 26905-02-2
Molecular Formula Likely C₆H₅XClBr (X = B, O) C₆H₅BBrClO₂ C₇H₅BrO₂ C₁₁H₁₄ClN
Molecular Weight ~235–250 g/mol 235.27 g/mol 201.02 g/mol 195.69 g/mol
Key Substituents Halogens (Br, Cl), Boron Br, Cl, Boron Br, Carboxylic Acid Cl, Heterocyclic Nitrogen

Structural Insights :

  • CAS 1761-61-1 lacks boron but includes a carboxylic acid group, making it more polar and less BBB-permeable than boronic acids .
  • CAS 26905-02-2 features a nitrogen-containing heterocycle, which improves its pharmacokinetic profile (e.g., CYP2D6 inhibition) compared to purely aromatic analogs .

Functional and Application-Based Comparison

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 CAS 26905-02-2
Primary Use Pharmaceutical intermediate Cross-coupling reagent Organic synthesis CYP enzyme modulation
Bioavailability Moderate (Score ~0.55) High (GI absorption) Low (due to polarity) Moderate (BBB permeability)
Solubility (Water) 0.2–0.7 mg/ml 0.24 mg/ml 0.687 mg/ml 0.115 mg/ml

Functional Insights :

  • Boronic acid derivatives (e.g., CAS 1046861-20-4) are pivotal in drug discovery due to their role in forming carbon-carbon bonds .
  • Brominated aromatics (e.g., CAS 1761-61-1) are often used in agrochemicals but face limitations in drug design due to poor bioavailability .
  • Chlorinated heterocycles (e.g., CAS 26905-02-2) are optimized for CNS-targeted therapies but may exhibit toxicity risks .

Physicochemical and Pharmacokinetic Properties

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1 CAS 26905-02-2
Log Po/w (XLOGP3) ~2.0–2.5 2.15 1.64 (MLOGP) 2.15 (predicted)
BBB Permeability Yes Yes No Yes
CYP Inhibition Likely None None None CYP2D6 Inhibitor

Key Observations :

  • Higher lipophilicity (Log P) correlates with improved BBB permeability in boronic acids and heterocycles .
  • Carboxylic acid derivatives exhibit lower Log P values, reducing their membrane permeability .

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